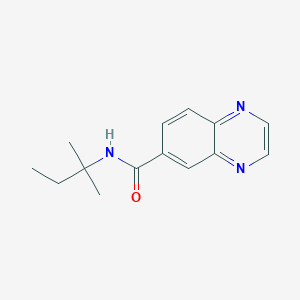

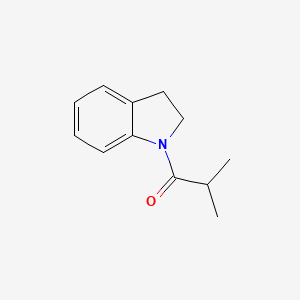

N-(2,3-dimethylcyclohexyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,3-dimethylcyclohexyl)furan-2-carboxamide, also known as DMF or Tecfidera, is a drug used for the treatment of multiple sclerosis (MS). It is a small molecule that works by modulating the immune system to reduce inflammation and damage to the nervous system. The purpose of

Mécanisme D'action

N-(2,3-dimethylcyclohexyl)furan-2-carboxamide works by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. N-(2,3-dimethylcyclohexyl)furan-2-carboxamide binds to and modifies a specific cysteine residue on Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2, leading to the stabilization and translocation of Nrf2 to the nucleus. Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), and activates their transcription. The upregulation of these genes results in increased cellular antioxidant capacity and decreased inflammation.

Biochemical and Physiological Effects:

N-(2,3-dimethylcyclohexyl)furan-2-carboxamide has been shown to have a number of biochemical and physiological effects in MS patients and preclinical models. It reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ), and increases the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β). N-(2,3-dimethylcyclohexyl)furan-2-carboxamide also reduces the number of activated T cells and B cells, and increases the number of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are involved in immune regulation. In addition, N-(2,3-dimethylcyclohexyl)furan-2-carboxamide increases the levels of glutathione (GSH), a major intracellular antioxidant, and reduces the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are involved in oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,3-dimethylcyclohexyl)furan-2-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. It can be easily synthesized and purified, and is compatible with a variety of assays and techniques. However, N-(2,3-dimethylcyclohexyl)furan-2-carboxamide also has some limitations, such as its reactivity with thiol-containing molecules, which may interfere with certain assays. In addition, N-(2,3-dimethylcyclohexyl)furan-2-carboxamide can have off-target effects on other proteins and pathways, which may complicate the interpretation of experimental results.

Orientations Futures

For N-(2,3-dimethylcyclohexyl)furan-2-carboxamide research include optimization of the synthesis method, development of new formulations and delivery methods, investigation of its anti-cancer activity, exploration of its effects on other neurological disorders, and identification of new targets and pathways regulated by N-(2,3-dimethylcyclohexyl)furan-2-carboxamide.

Méthodes De Synthèse

N-(2,3-dimethylcyclohexyl)furan-2-carboxamide is synthesized from furan-2-carboxylic acid by reacting it with 2,3-dimethylcyclohexylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(2,3-dimethylcyclohexyl)furan-2-carboxamide as a white solid that is purified by recrystallization or chromatography. The synthesis method is well-established and has been optimized for large-scale production.

Applications De Recherche Scientifique

N-(2,3-dimethylcyclohexyl)furan-2-carboxamide has been extensively studied for its therapeutic potential in MS and other autoimmune diseases. It has been shown to reduce the frequency and severity of relapses, slow the progression of disability, and improve quality of life in MS patients. N-(2,3-dimethylcyclohexyl)furan-2-carboxamide is also being investigated for its anti-inflammatory and antioxidant properties in other neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Additionally, N-(2,3-dimethylcyclohexyl)furan-2-carboxamide has been shown to have anti-cancer activity in preclinical models, and is being evaluated in clinical trials for the treatment of various types of cancer.

Propriétés

IUPAC Name |

N-(2,3-dimethylcyclohexyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9-5-3-6-11(10(9)2)14-13(15)12-7-4-8-16-12/h4,7-11H,3,5-6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGCUTGKLOKALL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7499941.png)

![Cyclobutyl-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7499946.png)

![N-[(5-chlorothiophen-2-yl)methyl]-N-methylacetamide](/img/structure/B7499947.png)

![N,2,2-trimethyl-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B7499952.png)

![N,2,5-trimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7499968.png)

![N-(propan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7499992.png)

![Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone](/img/structure/B7500011.png)

![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7500019.png)